![molecular formula C10H8F3NO3 B514892 {4-[(Trifluoroacetyl)amino]phenyl}acetic acid CAS No. 105113-62-0](/img/structure/B514892.png)

{4-[(Trifluoroacetyl)amino]phenyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

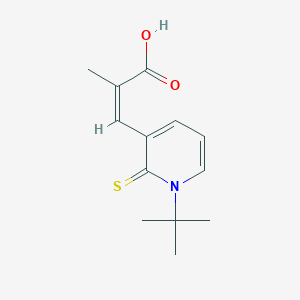

The synthesis of similar compounds has been reported in the literature. For instance, 4-Aminophenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol .Molecular Structure Analysis

The molecular structure of “{4-[(Trifluoroacetyl)amino]phenyl}acetic acid” can be represented by the linear formula: CF3C6H4CH2CO2H .Scientific Research Applications

Organic Synthesis and Chemical Properties

- The chemical serves as a versatile intermediate in organic synthesis. Itoh et al. (2002) demonstrated its use in the introduction of a hydroxy group at the para position of anilides, emphasizing its role in facilitating specific chemical transformations (Itoh et al., 2002). Additionally, Caldwell et al. (1987) investigated 5-acetyl- and 5-trifluoroacetyl-2-(N,N-disubstituted amino)thiazoles, revealing insights into the structural features and crystallographic examination, which underscores the compound's significance in structural chemistry (Caldwell et al., 1987).

Bioanalysis and Pharmacology

- In bioanalytical applications, Shou and Naidong (2005) explored how trifluoroacetic acid, a closely related compound, affects the sensitivity in hydrophilic interaction chromatography-electrospray tandem mass spectrometric analysis of basic compounds. Their findings offer a method to minimize negative effects and enhance signal detection, which is crucial for the analysis of compounds including 4-[(Trifluoroacetyl)amino]phenyl}acetic acid derivatives (Shou & Naidong, 2005).

Materials Science

- The compound's derivatives have been explored for their potential in materials science, particularly in the synthesis of novel materials with specific properties. For instance, Pathak et al. (2007) discovered that trifluoroacetic acid facilitates the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones through a tandem Claisen rearrangement and cyclization reaction, highlighting the compound's utility in creating structurally complex molecules with potential applications in material science (Pathak et al., 2007).

properties

IUPAC Name |

2-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7-3-1-6(2-4-7)5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOSUSANPOVCLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B514810.png)

![4-isopropoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B514818.png)

![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B514822.png)

![4-{[8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}phenyl methyl ether](/img/structure/B514823.png)

![Furan-2-yl-[5-(furan-2-yl)-3-methylsulfanylfuran-2-yl]methanone](/img/structure/B514842.png)

![5-[(1-Tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B514843.png)

methanone](/img/structure/B514844.png)

![17-(4-Bromophenyl)-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B514845.png)

![1-[1-(4-Chlorophenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514848.png)

![2-phenyl-4-[(1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B514851.png)